![molecular formula C15H20N4O2 B7595541 N-[(1-methylbenzimidazol-2-yl)methyl]-2-morpholin-4-ylacetamide](/img/structure/B7595541.png)
N-[(1-methylbenzimidazol-2-yl)methyl]-2-morpholin-4-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-methylbenzimidazol-2-yl)methyl]-2-morpholin-4-ylacetamide, also known as MBI-3253, is a small molecule drug that has been developed for the treatment of type 2 diabetes. It belongs to the class of compounds known as imidazolylmethanamines and is a selective modulator of the peroxisome proliferator-activated receptor delta (PPARδ).
Mechanism of Action
N-[(1-methylbenzimidazol-2-yl)methyl]-2-morpholin-4-ylacetamide acts as a selective PPARδ modulator, which regulates the expression of genes involved in glucose and lipid metabolism, as well as inflammation and oxidative stress. By activating PPARδ, this compound increases insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue, while also reducing hepatic glucose production. It also has anti-inflammatory and antioxidant effects, which may contribute to its therapeutic benefits in type 2 diabetes.
Biochemical and Physiological Effects
In addition to its effects on glucose and lipid metabolism, this compound has been shown to have other biochemical and physiological effects. It has been shown to increase mitochondrial biogenesis and function, as well as improve endothelial function and reduce arterial stiffness. It also has potential neuroprotective effects, as it has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of N-[(1-methylbenzimidazol-2-yl)methyl]-2-morpholin-4-ylacetamide for lab experiments is its high selectivity for PPARδ, which reduces the potential for off-target effects. It also has good oral bioavailability and pharmacokinetics, which makes it suitable for use in animal studies and clinical trials. However, one limitation is its relatively short half-life, which may require frequent dosing in some experiments.
Future Directions
There are several potential future directions for research on N-[(1-methylbenzimidazol-2-yl)methyl]-2-morpholin-4-ylacetamide. One area of interest is its potential use in combination with other drugs for the treatment of type 2 diabetes, such as metformin or GLP-1 receptor agonists. Another area of research is its potential use in other metabolic disorders, such as non-alcoholic fatty liver disease or obesity. Finally, there is interest in exploring its potential neuroprotective effects further, as well as its potential use in other neurodegenerative diseases.
Synthesis Methods
The synthesis of N-[(1-methylbenzimidazol-2-yl)methyl]-2-morpholin-4-ylacetamide involves several steps, including the reaction of 4-chloro-2-morpholin-4-ylacetophenone with 1-methylbenzimidazole in the presence of a base, followed by reduction of the resulting imine with sodium borohydride. The final product is obtained after purification by column chromatography.
Scientific Research Applications
N-[(1-methylbenzimidazol-2-yl)methyl]-2-morpholin-4-ylacetamide has been extensively studied for its potential therapeutic effects in the treatment of type 2 diabetes. In preclinical studies, it has been shown to improve glucose homeostasis and insulin sensitivity, as well as reduce inflammation and oxidative stress. Clinical trials have also demonstrated its efficacy in improving glycemic control and reducing fasting plasma glucose levels in patients with type 2 diabetes.
properties
IUPAC Name |
N-[(1-methylbenzimidazol-2-yl)methyl]-2-morpholin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-18-13-5-3-2-4-12(13)17-14(18)10-16-15(20)11-19-6-8-21-9-7-19/h2-5H,6-11H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXXICQUZZMIRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC(=O)CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.